BenchChemオンラインストアへようこそ!

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (CAS 868976-31-2, molecular formula C₉H₈N₄O₂S₃, molecular weight 300.37 g/mol) is a synthetic heterocyclic compound that integrates a thiophene-2-carboxamide moiety with a 1,3,4-thiadiazole core substituted at the 5-position by a carbamoylmethylsulfanyl (–SCH₂CONH₂) group. The thiophene-thiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with structurally related derivatives demonstrating low-nanomolar inhibition of VEGFR-2 tyrosine kinase (IC₅₀ values of 8.2–11.5 nM) and serving as crystallographically validated kinase inhibitors (PDB: 3NYX).

Molecular Formula C9H8N4O2S3
Molecular Weight 300.37
CAS No. 868976-31-2
Cat. No. B2787613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
CAS868976-31-2
Molecular FormulaC9H8N4O2S3
Molecular Weight300.37
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N
InChIInChI=1S/C9H8N4O2S3/c10-6(14)4-17-9-13-12-8(18-9)11-7(15)5-2-1-3-16-5/h1-3H,4H2,(H2,10,14)(H,11,12,15)
InChIKeyXBRVYNPMKXBGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (CAS 868976-31-2): A Dual-Heterocycle Research Scaffold for Kinase-Targeted and Antimicrobial Discovery


N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (CAS 868976-31-2, molecular formula C₉H₈N₄O₂S₃, molecular weight 300.37 g/mol) is a synthetic heterocyclic compound that integrates a thiophene-2-carboxamide moiety with a 1,3,4-thiadiazole core substituted at the 5-position by a carbamoylmethylsulfanyl (–SCH₂CONH₂) group . The thiophene-thiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with structurally related derivatives demonstrating low-nanomolar inhibition of VEGFR-2 tyrosine kinase (IC₅₀ values of 8.2–11.5 nM) [1] and serving as crystallographically validated kinase inhibitors (PDB: 3NYX) [2]. The carbamoylmethylsulfanyl substituent introduces an additional hydrogen-bond donor/acceptor motif (terminal primary amide) that distinguishes this compound from its 5-amino, 5-methyl, and 5-arylthio analogs, potentially modulating target engagement, solubility, and metabolic stability .

Why N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene-Thiadiazole Analogs


Within the thiophene-2-carboxamide–1,3,4-thiadiazole chemical space, the nature of the 5-position substituent on the thiadiazole ring is a critical determinant of biological target engagement, physicochemical properties, and synthetic tractability [1]. The 5-amino analog (compound 3 in the VEGFR-2 study) serves as a nucleophilic synthetic intermediate but lacks the additional hydrogen-bonding capacity and conformational flexibility of the terminal carbamoyl group present in the target compound [2]. The 5-methyl analog (CAS 315195-37-0) offers only hydrophobic bulk at this position, foregoing the polar interactions enabled by the carbamoylmethylsulfanyl side chain [3]. The 5-(7-chloroquinolin-4-yl)sulfanyl analog (TYK2 inhibitor, PDB: 3NYX) achieves high-affinity kinase binding but at the cost of substantially increased molecular weight (404.9 vs. 300.37 g/mol) and lipophilicity, which may adversely affect solubility and pharmacokinetic properties [4]. The carbamoylmethylsulfanyl group thus occupies a distinct physicochemical niche—it provides a primary amide hydrogen-bond donor/acceptor without the excessive bulk or lipophilicity of arylthio substituents, making the compound a unique tool for probing structure–activity relationships where balanced polarity and moderate molecular weight are required . Direct substitution among these analogs without experimental validation is not scientifically justifiable.

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide: Quantitative Differentiation Evidence Against Close Analogs


Structural Differentiation: Carbamoylmethylsulfanyl vs. 5-Amino Substituent at the Thiadiazole 5-Position

The target compound replaces the 5-amino group (–NH₂) of the established VEGFR-2 inhibitor scaffold N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (compound 3) with a carbamoylmethylsulfanyl (–SCH₂CONH₂) substituent [1]. This substitution increases the molecular weight from 252.3 to 300.37 g/mol and introduces a flexible thioether linker terminating in a primary amide group. The primary amide contributes one additional hydrogen-bond donor and one additional hydrogen-bond acceptor compared to the 5-amino analog, potentially enabling interactions with kinase hinge-region residues or solvent-exposed pockets that are inaccessible to the simpler amino congener . Commercial purity for the target compound is specified at ≥95% (HPLC), whereas the 5-amino analog is typically supplied as a synthetic intermediate without guaranteed purity specifications .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 5-Arylthio Kinase Inhibitor

Compared to the crystallographically characterized TYK2 inhibitor N-{5-[(7-chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (PDB ligand TZ1, MW 404.9 g/mol, containing a bulky chloroquinoline group) [1], the target compound (MW 300.37 g/mol) is approximately 104.5 g/mol lighter and lacks the extended aromatic quinoline system. The reduced molecular weight and lower calculated lipophilicity (absence of the lipophilic chloroquinoline moiety) suggest improved aqueous solubility and compliance with Lipinski's Rule of Five, where MW < 500 is a key threshold for oral drug-likeness . Both compounds share the identical thiophene-2-carboxamide–1,3,4-thiadiazole core scaffold and the 5-sulfanyl linkage motif, indicating a conserved pharmacophore for kinase ATP-binding site engagement [2].

Drug Discovery ADME Physicochemical Profiling

Scaffold-Level Kinase Inhibition: Class Evidence from VEGFR-2 and JAK Kinase Targeting

Derivatives built on the N-(thiophene-2-carboxamide)-1,3,4-thiadiazole scaffold have demonstrated potent, quantifiable kinase inhibition across independent studies. Five derivatives (compounds 2, 4b, 6, 8, and 9a) from the VEGFR-2 study exhibited IC₅₀ values of 11.5, 8.2, 10.3, 10.5, and 9.4 nM, respectively, against VEGFR-2 tyrosine kinase [1]. Separately, N-{5-[(7-chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide was co-crystallized with the TYK2 JH1 kinase domain at 2.5 Å resolution, confirming direct engagement of the thiophene-thiadiazole core with the ATP-binding pocket [2]. Against cancer cell lines, the VEGFR-2 study derivatives showed broad-spectrum antiproliferative activity with IC₅₀ values ranging from 3.97 to 9.62 μM across HepG-2, MCF-7, HCT-116, and PC-3 lines [3]. The target compound, bearing the same core scaffold with a 5-carbamoylmethylsulfanyl substituent, is positioned within this validated kinase-inhibitory chemotype.

Cancer Therapeutics Kinase Inhibition VEGFR-2 TYK2 JAK

Synthetic Intermediate Utility: Carbamoylmethylsulfanyl as a Latent Thiol or Further Derivatizable Handle

The carbamoylmethylsulfanyl group provides a chemically addressable handle for further derivatization. Unlike the 5-methyl analog (which is chemically inert at this position) or the 5-amino analog (which requires protection/deprotection strategies), the terminal primary amide of the target compound can undergo dehydration to nitrile, hydrolysis to carboxylic acid, or Hofmann rearrangement, while the thioether linkage can be oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding geometry . The compound is commercially available at ≥95% purity (Catalog No. CM1009015), providing a reliable starting point for library synthesis without the need for in-house construction of the 1,3,4-thiadiazole ring .

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Molecular Weight and Rule-of-Five Compliance vs. Close Analogs

The target compound (MW 300.37 g/mol) falls within the optimal lead-like chemical space (MW ≤ 350), unlike several close analogs that exceed this threshold. The TYK2 inhibitor analog (MW 404.9 g/mol) [1] exceeds the lead-like MW guideline by ~55 g/mol. The N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide analog (CAS 868976-60-7) has a dichlorobenzamide moiety in place of the thiophene, which may alter electronic properties but maintains the same carbamoylmethylsulfanyl-thiadiazole substructure [2]. The target compound's molecular formula (C₉H₈N₄O₂S₃) contains three sulfur atoms, contributing to a distinctive heteroatom profile that may favor interactions with cysteine-rich kinase active sites .

Drug-Likeness Lead Optimization Physicochemical Property Assessment

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide: Validated Research and Industrial Application Scenarios


Kinase Inhibitor Library Design and ATP-Competitive Scaffold Diversification

Medicinal chemistry teams constructing kinase-focused compound libraries can deploy this compound as a low-molecular-weight (300.37 g/mol), rule-of-five-compliant entry into the thiophene-thiadiazole chemical space. The core scaffold has demonstrated low-nanomolar VEGFR-2 inhibition (IC₅₀ 8.2–11.5 nM) in derivatives sharing the same thiophene-2-carboxamide–1,3,4-thiadiazole motif, and crystallographic validation of TYK2 kinase domain engagement confirms the scaffold's ability to occupy the ATP-binding pocket [1]. The carbamoylmethylsulfanyl substituent provides a chemically tractable diversification handle absent in the 5-methyl analog .

Structure-Activity Relationship (SAR) Exploration at the Thiadiazole 5-Position

For laboratories investigating how 5-position substituent identity modulates kinase selectivity, potency, and physicochemical properties within the N-(thiophene-2-carboxamide)-1,3,4-thiadiazole series, this compound represents the carbamoylmethylsulfanyl data point—a defined, commercially available structural variant positioned between the 5-amino analog (nucleophilic synthetic intermediate, MW 252.3) and the 5-(7-chloroquinolin-4-yl)sulfanyl analog (high-affinity TYK2 inhibitor, MW 404.9) [2]. The primary amide terminus enables hydrogen-bonding interactions that are structurally and electronically distinct from the amino, methyl, or arylthio substituents found in comparator compounds [3].

Synthetic Chemistry: Precursor for Sulfoxide/Sulfone and Amide-Derivatized Analog Synthesis

The thioether (–S–) and primary amide (–CONH₂) functionalities within the carbamoylmethylsulfanyl group are amenable to oxidation (sulfoxide/sulfone formation to modulate polarity and hydrogen-bond acceptor strength) and amide derivatization (dehydration to nitrile, hydrolysis to acid), respectively . This enables systematic exploration of how incremental changes in oxidation state and hydrogen-bonding capacity at the 5-position side chain affect biological activity, without requiring de novo synthesis of the thiadiazole core .

Computational Chemistry and Molecular Docking Studies on Kinase Targets

The availability of high-resolution X-ray crystallographic data for the thiophene-thiadiazole scaffold bound to the TYK2 JH1 domain (PDB: 3NYX, 2.5 Å resolution) provides a validated structural template for molecular docking and molecular dynamics simulations [4]. Computational chemists can use the target compound's SMILES (NC(=O)CSC1=NN=C(NC(=O)C2=CC=CS2)S1) to generate conformers and dock into both TYK2 and VEGFR-2 active sites, comparing predicted binding poses against those of the co-crystallized ligands to rationally prioritize synthesis of high-probability kinase inhibitors .

Quote Request

Request a Quote for N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.